N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that features a benzoxazole moiety fused with a phenyl ring and a chlorophenoxy group. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the cyclization of 2-aminophenol with various aldehydes or ketones to form the benzoxazole core Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and efficiency . The use of green chemistry principles, such as aqueous medium reactions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the production of optical brighteners and other functional materials.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Similar in structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Benzothiazole derivatives: Contain a sulfur atom instead of oxygen in the benzoxazole ring.
Benzofuran derivatives: Lack the nitrogen atom present in benzoxazole.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19ClN2O3 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-23(2,29-18-12-10-16(24)11-13-18)22(27)25-17-7-5-6-15(14-17)21-26-19-8-3-4-9-20(19)28-21/h3-14H,1-2H3,(H,25,27) |
InChI Key |
FABXJFDTDAHBOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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